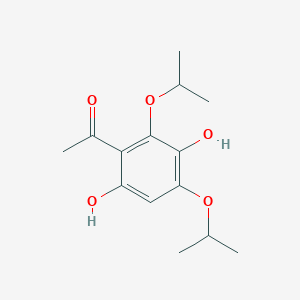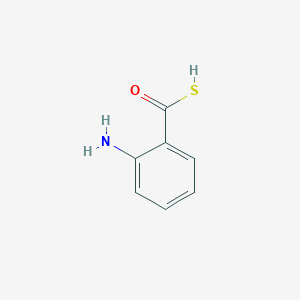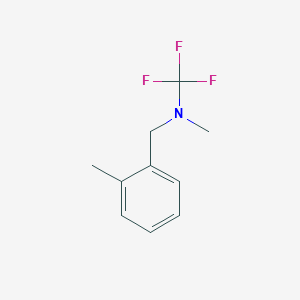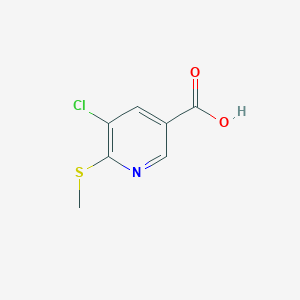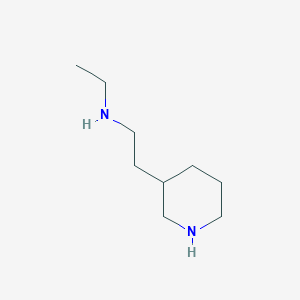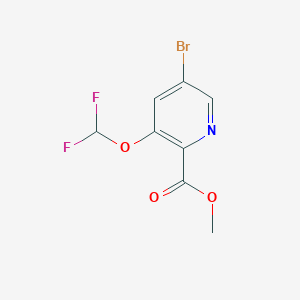
Methyl 5-bromo-3-(difluoromethoxy)picolinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 5-bromo-3-(difluoromethoxy)picolinate is an organic compound with the molecular formula C8H7BrF2NO3 It is a derivative of picolinic acid, characterized by the presence of bromine and difluoromethoxy groups attached to the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
Methyl 5-bromo-3-(difluoromethoxy)picolinate can be synthesized starting from picolinic acid. The synthetic route typically involves the following steps:
Bromination: Picolinic acid is brominated to introduce the bromine atom at the 5-position of the pyridine ring.
Methoxylation: The brominated intermediate undergoes a reaction with difluoromethoxy reagents to introduce the difluoromethoxy group at the 3-position.
Esterification: The final step involves esterification to convert the carboxylic acid group into a methyl ester.
The reaction conditions for these steps often involve the use of organic solvents such as ethanol or acetone, and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
化学反应分析
Types of Reactions
Methyl 5-bromo-3-(difluoromethoxy)picolinate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, altering the oxidation state of the functional groups.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
科学研究应用
Methyl 5-bromo-3-(difluoromethoxy)picolinate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.
作用机制
The mechanism of action of methyl 5-bromo-3-(difluoromethoxy)picolinate involves its interaction with specific molecular targets. The bromine and difluoromethoxy groups play a crucial role in its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
相似化合物的比较
Methyl 5-bromo-3-(difluoromethoxy)picolinate can be compared with other similar compounds such as:
- Methyl 5-bromo-3-methoxypicolinate
- Methyl 5-bromo-3-fluoropicolinate
- Methyl 5-(difluoromethoxy)picolinate
These compounds share structural similarities but differ in the substituents attached to the pyridine ring The presence of different functional groups can significantly influence their chemical properties and biological activities
属性
分子式 |
C8H6BrF2NO3 |
|---|---|
分子量 |
282.04 g/mol |
IUPAC 名称 |
methyl 5-bromo-3-(difluoromethoxy)pyridine-2-carboxylate |
InChI |
InChI=1S/C8H6BrF2NO3/c1-14-7(13)6-5(15-8(10)11)2-4(9)3-12-6/h2-3,8H,1H3 |
InChI 键 |
GUBQFTQWXDFWDR-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=C(C=C(C=N1)Br)OC(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


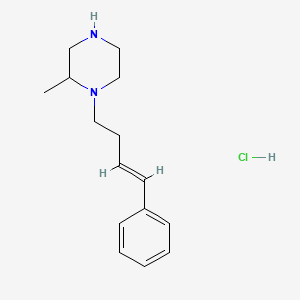
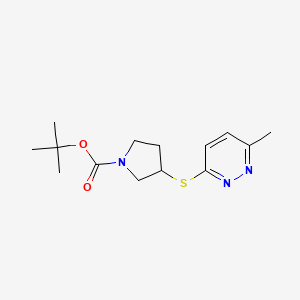
![8-(Bromomethyl)-2-azaspiro[4.5]decane](/img/structure/B13972363.png)
![Spiro[2.2]pentane-1-sulfonyl chloride](/img/structure/B13972372.png)
![(6-Methyl-6-azaspiro[3.4]octan-2-yl)methanethiol](/img/structure/B13972384.png)

